

# Chloromethyl Isopropyl Carbonate: A Bifunctional Reagent for Advanced Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloromethyl isopropyl carbonate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chloromethyl isopropyl carbonate** (CMIC) is a versatile bifunctional reagent of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical architecture, featuring a reactive chloromethyl group and an isopropyl carbonate moiety, allows for its strategic use in the synthesis of complex organic molecules, most notably as a key intermediate in the production of the antiviral drug Tenofovir Disoproxil Fumarate (TDF). This technical guide provides a comprehensive overview of CMIC, including its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its critical role in drug development. Particular emphasis is placed on its application in the synthesis of TDF, with a workflow diagram illustrating the process. Furthermore, the mechanism of action of Tenofovir, the active metabolite of TDF, is elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

## Introduction

**Chloromethyl isopropyl carbonate** (CMIC), with the CAS number 35180-01-9, is a colorless to pale yellow liquid that serves as a crucial building block in organic synthesis.<sup>[1][2]</sup> Its bifunctional nature, stemming from a chloromethyl group that acts as an effective alkylating

agent and an isopropyl carbonate group, makes it a valuable reagent for introducing the isopropoxyxycarbonylmethyl group to a variety of nucleophiles.[3] This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of prodrugs, where the modification of a parent drug molecule enhances its bioavailability or other pharmacokinetic properties. The most prominent application of CMIC is in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][2]

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of CMIC is essential for its safe handling, storage, and effective use in chemical reactions.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>3</sub>	[4]
Molecular Weight	152.57 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	147.5 °C at 760 mmHg	[3]
Density	1.15 g/cm <sup>3</sup>	[3]
Solubility	Soluble in many organic solvents	[1]
Storage	Store at 2-8°C under an inert atmosphere	[5]

## Synthesis of Chloromethyl Isopropyl Carbonate

Several synthetic routes for the preparation of CMIC have been developed, each with its own advantages in terms of yield, purity, and scalability. Below are detailed protocols for two common methods.

## Synthesis from Isopropyl Chloroformate and Paraformaldehyde

This method involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.

#### Experimental Protocol:

- To a solution of isopropyl chloroformate (125 g) and a catalyst (e.g., an alkyl imidazole ionic liquid, 3 g) in a suitable solvent (e.g., dichloromethane, 100 g), add paraformaldehyde (30 g).  
[6]
- Maintain the reaction temperature at 30°C and monitor the reaction progress by Gas Chromatography (GC).  
[6]
- Once the isopropyl chloroformate content is  $\leq 1\%$ , terminate the reaction.  
[6]
- The reaction mixture is then subjected to distillation to first separate the solvent.  
[6]
- Subsequent vacuum distillation of the residue yields highly purified **chloromethyl isopropyl carbonate**.  
[6]

Reactant/Product	Molar Ratio	Yield	Purity (GC)	Source
Isopropyl Chloroformate : Paraformaldehyde	1.02 : 1	94%	$\geq 99.4\%$	[6]

## Synthesis from Dimethyl Carbonate

This two-step process begins with the photochlorination of dimethyl carbonate followed by transesterification with isopropanol.

#### Experimental Protocol:

##### Step 1: Synthesis of Dimethyl Monochlorocarbonate

- In a reaction vessel equipped with a UV lamp, combine dimethyl carbonate (360 g, 4.0 mol) and a photoinitiator (e.g., benzoyl peroxide).  
[7]

- Cool the mixture to 0-5°C and irradiate with UV light (e.g., 265 nm).[7]
- Introduce chlorine gas (approximately 300 g) over 1-2 hours.[7]
- After the reaction, purge the system with nitrogen to remove residual chlorine.[7]
- Distill the product to obtain dimethyl monochlorocarbonate.[7]

#### Step 2: Synthesis of **Chloromethyl Isopropyl Carbonate**

- In a distillation tower, combine the dimethyl monochlorocarbonate from Step 1 with isopropanol in the presence of a catalyst (e.g., p-toluenesulfonic acid).[7]
- Heat the mixture to 70-100°C.[7]
- Continuously remove the methanol byproduct by distillation to drive the reaction to completion.[7]
- After the reaction is complete, remove excess isopropanol by vacuum distillation.[7]
- Finally, obtain **chloromethyl isopropyl carbonate** by vacuum distillation.[7]

Starting Material	Yield	Source
Dimethyl Carbonate	~86-87%	[7]

## Application in the Synthesis of Tenofovir Disoproxil Fumarate

CMIC is a critical reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF), where it acts as an O-alkylating agent to introduce the isopropoxyloxycarbonylmethyl prodrug moieties to the phosphonate group of Tenofovir.

#### Experimental Protocol:

- In a reaction vessel, combine Tenofovir (PMPA) (1 kg), triethylamine (8 L), and a suitable solvent like N-methylpyrrolidone.[8]

- Stir the mixture and dropwise add **chloromethyl isopropyl carbonate** (2.5 kg) at a temperature of 20-30°C.[8]
- After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4 hours. [8]
- Monitor the reaction until the intermediate is completely consumed.[8]
- Concentrate the reaction mixture under reduced pressure to recover the triethylamine.[8]
- Add water to the residue and extract the product with ethyl acetate.[8]
- Combine the organic phases and concentrate to obtain the crude Tenofovir disoproxil.[8]
- The crude product is then further purified and converted to the fumarate salt.[8]

Reactant	Quantity	Yield of Crude Product	Source
Tenofovir	1 kg	2.26 - 2.38 kg	[8]
Chloromethyl Isopropyl Carbonate	2.5 kg	[8]	
Triethylamine	8 L	[8]	

## Characterization of Chloromethyl Isopropyl Carbonate

The purity and identity of CMIC are typically confirmed using a combination of chromatographic and spectroscopic techniques.

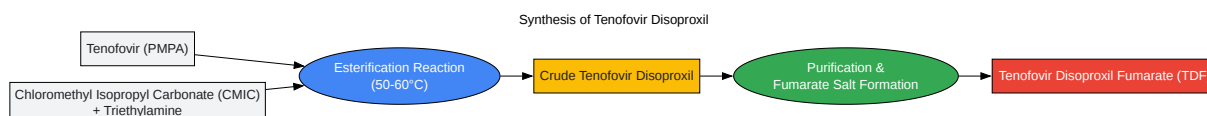
- Gas Chromatography (GC): Used to determine the purity of CMIC, often with a Flame Ionization Detector (FID). Purity levels of >98.0% are commonly reported.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: A predicted spectrum shows characteristic peaks at approximately 5.69 ppm (s, 2H,  $\text{ClCH}_2\text{O}$ ), 4.92 ppm (sept, 1H,  $\text{OCH}(\text{CH}_3)_2$ ), and 1.30 ppm (d, 6H,  $\text{OCH}(\text{CH}_3)_2$ ).<sup>[3]</sup>
- $^{13}\text{C}$  NMR: Provides information about the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the  $\text{C}=\text{O}$  of the carbonate.
- Mass Spectrometry (MS): Typically coupled with GC (GC-MS), it is used to determine the molecular weight and fragmentation pattern of CMIC, confirming its structure.<sup>[9]</sup>

## Visualizations

### Synthesis of Tenofovir Disoproxil Fumarate Workflow

The following diagram illustrates the key steps in the synthesis of Tenofovir Disoproxil from Tenofovir using **chloromethyl isopropyl carbonate**.



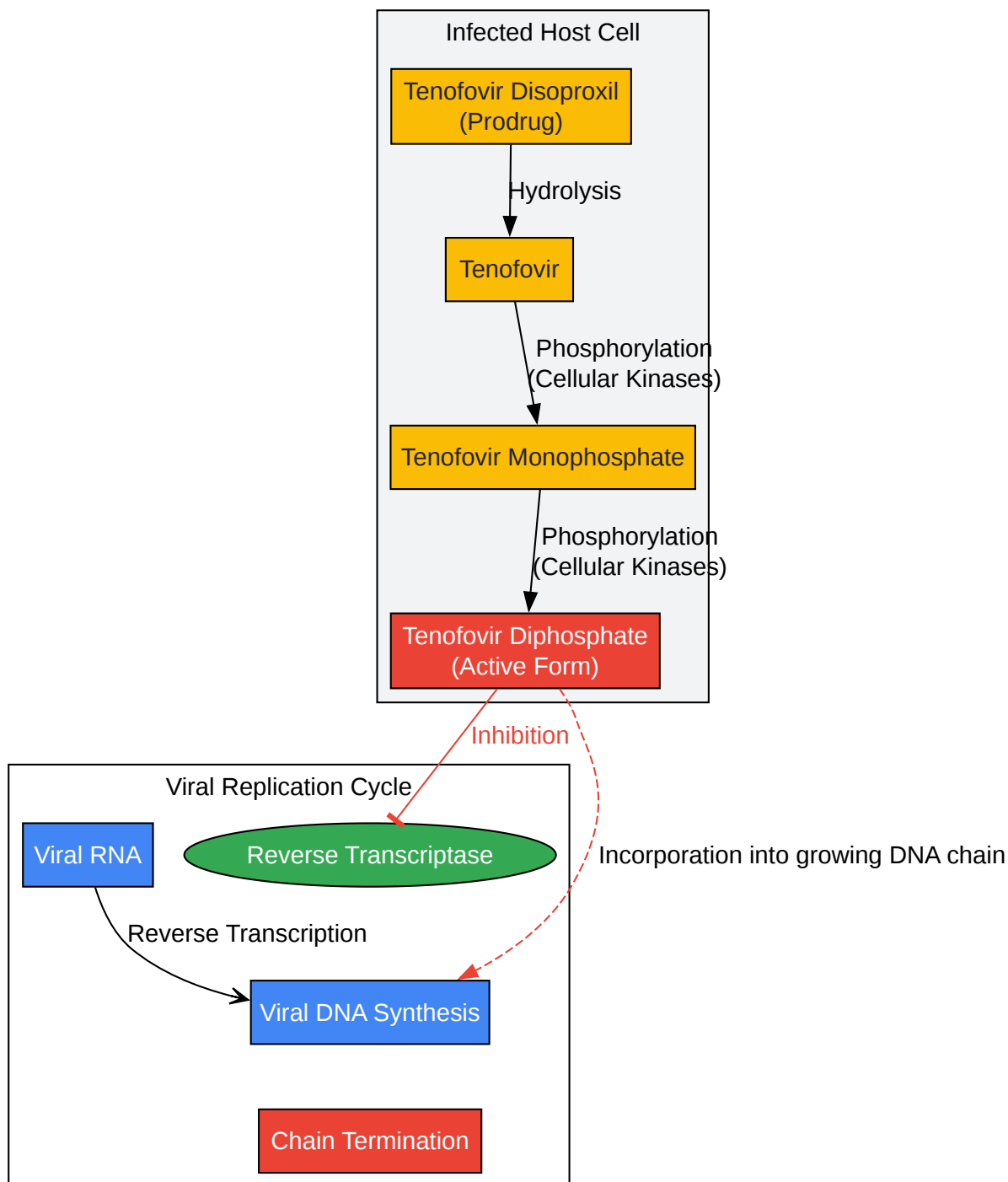
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Caption: Workflow for the synthesis of Tenofovir Disoproxil Fumarate.

### Tenofovir Mechanism of Action Signaling Pathway

This diagram outlines the intracellular activation of Tenofovir and its mechanism of inhibiting viral replication.

## Tenofovir Mechanism of Action

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Caption: Intracellular activation and mechanism of action of Tenofovir.

## Conclusion

**Chloromethyl isopropyl carbonate** is a bifunctional reagent of considerable importance in modern organic synthesis, particularly within the pharmaceutical industry. Its role as a key intermediate in the production of Tenofovir Disoproxil Fumarate highlights its value in enabling the development of life-saving medications. This guide has provided a detailed overview of CMIC, covering its synthesis, properties, and a primary application, complete with experimental protocols and visual diagrams to aid in understanding. For researchers and professionals in drug development, a thorough knowledge of CMIC and its reactivity is essential for the innovation of new synthetic methodologies and the creation of novel therapeutic agents.

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- To cite this document: BenchChem. [Chloromethyl Isopropyl Carbonate: A Bifunctional Reagent for Advanced Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:



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